Product packaging for Unii-19moj78E62(Cat. No.:CAS No. 2158184-11-1)

Unii-19moj78E62

Cat. No.: B1460362
CAS No.: 2158184-11-1
M. Wt: 438.9 g/mol
InChI Key: FODRNNREDTYXTK-UHFFFAOYSA-N
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Description

Current State of Pre-clinical Investigation Pertaining to Compound [UNII-19MOJ78E62]

Direct pre-clinical investigations focused exclusively on this compound are not extensively documented in publicly available scientific literature. The research focus in the context of clofazimine (B1669197) is predominantly on the parent drug's efficacy and safety. However, the characterization and control of impurities like this compound are standard components of drug development and manufacturing. synzeal.com

Foundational Research and Historical Context of Analogous Chemical Entities

The most significant analogous chemical entity to this compound is its parent compound, clofazimine. Clofazimine is a riminophenazine dye that was first synthesized in the 1950s. nih.gov It was initially investigated for its activity against tuberculosis. nih.govacs.org

Clofazimine's development was a part of the broader effort to find new treatments for mycobacterial infections. While its efficacy in early animal models of tuberculosis was promising, it was later repurposed for the treatment of leprosy (Hansen's disease), particularly multibacillary leprosy and leprosy complicated by erythema nodosum leprosum (ENL). acs.orgwikipedia.org It is now a cornerstone of multi-drug therapy for leprosy, used in combination with drugs like dapsone (B1669823) and rifampicin. wikipedia.orgdermnetnz.org

The mechanism of action of clofazimine is not fully elucidated but is thought to involve binding to mycobacterial DNA and inhibiting its growth. pediatriconcall.com It also possesses anti-inflammatory properties, which are beneficial in managing leprosy reactions. pediatriconcall.com The research into clofazimine has also explored its potential use for other conditions, including other mycobacterial infections like Mycobacterium avium complex (MAC) and certain inflammatory skin conditions. wikipedia.orgdermnetnz.org More recently, there has been interest in repurposing clofazimine for drug-resistant tuberculosis and even as an anticancer agent due to its inhibitory effects on the Wnt signaling pathway. nih.govmdpi.com

The study of clofazimine's analogues has been an area of research aimed at improving its therapeutic properties, such as enhancing water solubility and reducing side effects like skin discoloration. unil.ch

Identification of Key Research Gaps and Future Directions in Scholarly Inquiry for Compound [this compound]

The primary research gap concerning this compound is the lack of specific pharmacological and toxicological data. As a known impurity of clofazimine, understanding its intrinsic biological activity is important for a complete safety profile of the drug.

Future research on this compound should be directed towards several key areas:

Isolation and Characterization: The first step would be the isolation of pure this compound to enable detailed in vitro and in vivo studies. Its physicochemical properties should be thoroughly characterized.

Pharmacological Profiling: The compound should be screened for biological activity, including antibacterial and anti-inflammatory effects, to determine if it contributes to the therapeutic profile of clofazimine or has any off-target effects.

Toxicological Evaluation: A comprehensive toxicological assessment is needed to understand its safety profile. This would include studies on cytotoxicity, genotoxicity, and other potential adverse effects.

Analytical Method Development: The development of sensitive and specific analytical methods for the detection and quantification of this compound in clofazimine drug substance and drug products is essential for quality control during manufacturing. researchgate.net

Metabolic Studies: Investigating whether this compound is a metabolite of clofazimine in humans would provide valuable information for its safety assessment.

Chemical Identification of this compound

Identifier Value
UNII 19MOJ78E62
Chemical Name 5-(4-chlorophenyl)-3,5-dihydro-3-[(1-methylethyl)imino]-N-phenyl-2-phenazinamine
CAS Number 2158184-11-1
Molecular Formula C27H23ClN4

| Synonyms | Clofazimine Impurity B, Clofazimine Related Compound B |

Key Properties of the Analogous Compound: Clofazimine

Property Description
Drug Class Riminophenazine dye, Antimycobacterial, Anti-inflammatory
Primary Use Treatment of leprosy
Other Investigated Uses Drug-resistant tuberculosis, Mycobacterium avium complex infections, certain inflammatory skin conditions, cancer
Mechanism of Action Binds to mycobacterial DNA, inhibiting growth; possesses anti-inflammatory effects.

| Common Side Effects | Skin discoloration (reddish-brown), gastrointestinal issues. |

Table of Compound Names

Compound Name
5-(4-chlorophenyl)-3,5-dihydro-3-[(1-methylethyl)imino]-N-phenyl-2-phenazinamine
Clofazimine
Clofazimine Impurity B
Clofazimine Related Compound B
Dapsone
N-nitroso clofazimine impurity B

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H23ClN4 B1460362 Unii-19moj78E62 CAS No. 2158184-11-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(4-chlorophenyl)-N-phenyl-3-propan-2-yliminophenazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23ClN4/c1-18(2)29-24-17-27-25(16-23(24)30-20-8-4-3-5-9-20)31-22-10-6-7-11-26(22)32(27)21-14-12-19(28)13-15-21/h3-18,30H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FODRNNREDTYXTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N=C1C=C2C(=NC3=CC=CC=C3N2C4=CC=C(C=C4)Cl)C=C1NC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2158184-11-1
Record name 2-Phenazinamine, 5-(4-chlorophenyl)-3,5-dihydro-3-((1-methylethyl)imino)-N-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2158184111
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(4-CHLOROPHENYL)-3-(ISOPROPYLIMINO)-N-PHENYL-3,5-DIHYDROPHENAZIN-2-AMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19MOJ78E62
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Advanced Synthetic Methodologies and Chemical Derivatization Strategies for Compound Unii 19moj78e62

Established Synthetic Pathways for Compound [UNII-19MOJ78E62]

While dedicated synthetic routes for the impurity itself are not prevalent in the literature, its formation can be understood from the established synthesis of Clofazimine (B1669197) and related analogues. The core synthesis of the phenazine (B1670421) structure typically involves the condensation of substituted 1,2-diaminobenzene precursors. researchgate.netgoogle.com A plausible pathway for this compound can be inferred from multi-step sequences that build the phenazine core first, followed by functionalization.

A key intermediate in Clofazimine synthesis is N-(4-chlorophenyl)-1,2-phenylenediamine. google.com The general synthesis of Clofazimine involves the reaction of 2-fluoronitrobenzene with p-chloroaniline, followed by reduction of the nitro group to an amine, oxidative cyclization to form the phenazine core, and subsequent reaction with isopropylamine (B41738). cjph.com.cn The target compound, featuring an additional N-phenyl group, likely originates from variations or side-reactions in this pathway.

A direct synthetic approach to highly similar structures has been demonstrated. For instance, the synthesis of 5-(4-Chlorophenyl)-3-(isopropylimino)-3,5-dihydrophenazin-2-amine (a structural precursor to the target compound, lacking only the N-phenyl group) has been achieved. mdpi.com This precursor was synthesized by first creating the 3-imino-3,5-dihydrophenazin-2-amine core via hydrogenation of a nitro-phenazine precursor followed by air oxidation, and then installing the isopropyl-imino group by reacting the core with isopropylamine in a sealed vessel at 110 °C. mdpi.com The final N-phenyl group could then be installed via a palladium-catalyzed N-arylation reaction, such as a Buchwald-Hartwig amination, by reacting this precursor with a phenyl-donating reagent like bromobenzene. mdpi.comrsc.org

The formation of the phenazine tricycle is commonly achieved through the oxidative dimerization of ortho-phenylenediamine derivatives. researchgate.net In the case of Clofazimine-type compounds, this involves the condensation of two molecules of an N-aryl-substituted 1,2-phenylenediamine. google.com This process is typically facilitated by an oxidizing agent, such as ferric chloride, which enables the coupling and subsequent cyclization to form the dihydrophenazine ring system. cjph.com.cn

The introduction of the imine group at the C3 position is a classic nucleophilic addition-elimination reaction. libretexts.org An amine, in this case, isopropylamine, acts as a nucleophile, attacking an electrophilic carbon on the phenazine ring (often an anilino or similar precursor group). This is followed by the elimination of a leaving group to form the C=N double bond of the imine. cjph.com.cnlibretexts.org This reaction is reversible and can be driven to completion by removing the byproduct, such as water. libretexts.org

From a stereochemical perspective, the compound this compound is achiral. However, the imine bond introduces the possibility of geometric isomerism (E/Z isomerism). The specific geometry of the C=N double bond is a key stereochemical feature, and related compounds are often specified as the (E)-isomer. spectrasynth.com Control of this stereochemistry can depend on the reaction conditions and the relative thermodynamic stability of the isomers.

As this compound is primarily considered an impurity in the production of Clofazimine, optimization strategies often focus on minimizing its formation to enhance the purity of the main drug product. google.com Control over the reaction environment is critical for selectivity.

One significant advancement is the use of continuous flow chemistry for the synthesis of Clofazimine. acs.org This technology was found to produce a product free from additional impurities that were observed in conventional batch processes, demonstrating that the reaction methodology itself is a key parameter for controlling selectivity. acs.org Another area of optimization involves the purification of the crude product. A patented method describes the effective reduction of Clofazimine condensation product isomers and other impurities by using a mixed solvent system of dichloromethane (B109758) and an alcohol (such as methanol (B129727) or ethanol) for recrystallization. google.com This process improved the purity of Clofazimine from 85.0% to over 99.3% by selectively precipitating the desired product while leaving impurities like the target compound in the solution. google.com

The quality of key starting materials also dictates the impurity profile. Optimizing the synthesis of the N-(4-chlorophenyl)-1,2-phenylenediamine intermediate by using specific organic bases and metallic nickel as a reduction catalyst has been shown to provide a higher quality intermediate, which in turn leads to a cleaner final product with fewer side-reactions. google.com

Table 1: Summary of Methodological Strategies for Synthesis and Purity Control

Strategy Approach Key Parameters Outcome Reference(s)
Synthesis Technology Continuous Flow Synthesis Reactor type, residence time, temperature. Avoids additional impurities found in batch processes. acs.org
Purification Recrystallization Mixed solvent system (Dichloromethane/Methanol or Ethanol). Increases purity of main product from ~85% to >99% by removing isomers and related impurities. google.com
Intermediate Synthesis Optimized Catalysis Use of organic bases and metallic nickel catalyst. Yields a higher quality, purer intermediate, leading to fewer side products. google.com

| Imination Reaction | High Temperature/Pressure | Reaction with isopropylamine in a sealed bomb at 110 °C. | Drives the formation of the C3-isopropyl-imino group, achieving high yield (82%) for a precursor. | mdpi.com |

Chemical Reaction Mechanisms and Stereochemical Control

Rational Design and Implementation of Derivatization Strategies for Compound [this compound]

Derivatization of the core riminophenazine structure, of which this compound is an example, is a key strategy for developing new therapeutic agents with improved properties or for creating tools for chemical biology. d-nb.info Modifications typically target the N-5 phenyl ring, the C-2 amine, or the C-3 imine substituent to modulate lipophilicity, water solubility, and biological activity. d-nb.infounil.ch

The synthesis of analogues from a core structure similar to this compound has been demonstrated as a viable strategy for generating novel compounds. A prominent method involves palladium-catalyzed cross-coupling reactions to modify the C-2 amino group. mdpi.com In one study, 5-(4-Chlorophenyl)-3-(isopropylimino)-3,5-dihydrophenazin-2-amine was reacted with 2-bromopyrimidine (B22483) or 2-bromopyrazine (B1269915) using a Pd₂(dba)₃/DPPF catalyst system to generate novel N-pyrimidin-2-yl and N-pyrazin-2-yl analogues in high yields (95.8% and 95.2%, respectively). mdpi.com This approach highlights a robust method for creating a library of derivatives by varying the aryl or heteroaryl halide coupling partner.

Another rational design strategy focuses on improving the physicochemical properties of the Clofazimine scaffold. To combat the poor water solubility and high lipophilicity that leads to skin pigmentation, analogues have been developed by replacing the C-3 imine side chain with C-3 aminopyridinyl groups. unil.ch This modification led to a dramatic improvement in aqueous solubility (exceeding 0.1 M for some analogues compared to the virtual insolubility of Clofazimine) and enhanced potency against certain biological targets. unil.ch The synthesis of these analogues often involves standard amide coupling reactions.

Furthermore, hybrid molecules have been designed by merging the pharmacophores of Clofazimine with other biologically active molecules, such as the natural product alantolactone, to create compounds with potentially synergistic or novel mechanisms of action. mdpi.com

Table 2: Examples of Derivatization Strategies for the Riminophenazine Core

Parent Scaffold Derivatization Strategy Reagents/Conditions Resulting Analogue Type Purpose of Derivatization Reference(s)
5-(4-Chlorophenyl)-3-(isopropylimino)-3,5-dihydrophenazin-2-amine Buchwald-Hartwig Amination 2-Bromopyrimidine, Pd₂(dba)₃, DPPF, Cs₂CO₃ C-2 N-pyrimidin-2-yl analogue Generation of new analogues with potential antibacterial activity. mdpi.com
5-(4-Chlorophenyl)-3-(isopropylimino)-3,5-dihydrophenazin-2-amine Buchwald-Hartwig Amination 2-Bromopyrazine, Pd₂(dba)₃, DPPF, Cs₂CO₃ C-2 N-pyrazin-2-yl analogue Generation of new analogues with potential antibacterial activity. mdpi.com
Clofazimine Side-chain replacement Amide coupling with aminopyridines C-3 aminopyridinyl riminophenazines Improve aqueous solubility, reduce tissue accumulation, and enhance anti-cancer activity. unil.ch

Derivatization is a common chemical strategy to enhance the detection and analysis of compounds via spectroscopic or chromatographic methods. synzeal.com This typically involves attaching a group that improves a molecule's volatility for gas chromatography (GC) or its response to a specific detector (e.g., UV-Vis, fluorescence) for high-performance liquid chromatography (HPLC). synzeal.com

For the compound this compound and related phenazines, derivatization is often unnecessary for standard HPLC-UV analysis. The extended π-conjugated system of the phenazine core acts as a strong chromophore, allowing for sensitive detection by UV-Vis spectrophotometry without chemical modification. mdpi.comresearchgate.net Indeed, validated HPLC methods for Clofazimine and its impurities rely on direct detection, with optimization focused on the mobile phase composition and column chemistry to achieve separation. mdpi.cominnpharmacotherapy.com

However, should enhanced sensitivity be required, or for analysis by other techniques, general derivatization strategies could be applied. For instance, to enable highly sensitive fluorescence detection, the secondary amine at the C-2 position could potentially be reacted with a fluorogenic reagent. While classic reagents like o-phthalaldehyde (B127526) (OPA) are specific for primary amines, other reagents are available for secondary amines. who.int For analysis by GC-Mass Spectrometry (GC-MS), which is typically challenging for large, polar, non-volatile molecules like phenazines, derivatization would be essential. A common approach is silylation, where a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is used to replace the active hydrogen on the secondary amine with a volatile trimethylsilyl (B98337) (TMS) group, thereby increasing the compound's volatility and thermal stability. synzeal.com It is important to note that specific literature detailing the analytical derivatization of this compound is not available, and these represent general, plausible approaches.

Molecular and Cellular Pharmacodynamics of Compound Unii 19moj78e62 in Pre Clinical Systems

Elucidation of the Mechanism of Action for Compound [Osilodrostat]

Osilodrostat is an orally active steroidogenesis inhibitor. wikipedia.orgtouchendocrinology.com Its primary mechanism of action is the potent inhibition of cortisol synthesis, which it achieves by targeting key enzymes within the adrenal steroidogenesis pathway. nih.govpatsnap.com Initially investigated for its effects on aldosterone (B195564) production, its significant impact on cortisol biosynthesis led to its development for conditions of cortisol excess. dovepress.comkarger.comresearchgate.net

Identification and Characterization of Primary Biological Targets

The primary biological targets of Osilodrostat are specific cytochrome P450 (CYP) enzymes located in the adrenal glands, which are critical for the biosynthesis of steroid hormones. viamedica.pl The principal targets are 11β-hydroxylase (CYP11B1) and, to a lesser extent, aldosterone synthase (CYP11B2). drugbank.comdovepress.com By inhibiting these enzymes, Osilodrostat effectively blocks the final steps in the production of cortisol and aldosterone, respectively. karger.comviamedica.pl This leads to a reduction in circulating levels of these hormones and an accumulation of their precursors. drugbank.comkarger.com

Receptor Binding Kinetics and Affinity Profiling

Binding studies confirm that Osilodrostat exhibits high affinity for its primary enzyme targets, CYP11B1 and CYP11B2. nih.gov Off-target screening indicates a low affinity for various other receptors, suggesting a selective mechanism of action. europa.eu

Saturation binding assays are experimental methods used to determine the total number of binding sites (Bmax) and the equilibrium dissociation constant (Kd), which represents the concentration of a ligand required to bind to 50% of the receptors at equilibrium. graphpad.comuah.esumich.edu A lower Kd value signifies a higher binding affinity. turkupetcentre.net For Osilodrostat, spectrophotometric equilibrium and competition binding assays performed with the target enzymes incorporated into lipid nanodiscs have been used to determine its binding affinity. nih.gov

Studies have confirmed the high affinity of Osilodrostat for both CYP11B1 and CYP11B2, with a reported dissociation constant (Kd) of approximately 1 nM or less for both enzymes. nih.govnih.gov In contrast, its binding to another steroidogenic enzyme, CYP11A1, is significantly weaker, with a Kd of 18.8 μM. nih.govnih.gov Specific Bmax values from preclinical studies were not detailed in the provided search results.

Target EnzymeDissociation Constant (Kd)
CYP11B1~1 nM
CYP11B2~1 nM
CYP11A118.8 µM

This table summarizes the binding affinity of Osilodrostat for key steroidogenic enzymes.

Competitive ligand displacement assays are used to determine the inhibition constant (Ki) of a compound by measuring how effectively it competes with a known radioligand for binding to a target. While specific Ki values from competitive receptor binding assays are not explicitly detailed, the mechanism of Osilodrostat's action on its target enzymes is characterized as competitive inhibition, suggesting it directly competes with the natural substrate at the enzyme's active site. patsnap.com The potent inhibitory concentrations (IC50) further reflect its high affinity.

Kinetic binding assays measure the rate of association (on-rate, kon) and the rate of dissociation (off-rate, koff) of a ligand and its target. bmglabtech.comrevvity.com These parameters determine the binding affinity (Kd = koff/kon) and the residence time of a drug on its target. turkupetcentre.netrevvity.com While the specific kon and koff rates for Osilodrostat binding to CYP11B1 and CYP11B2 were not found in the search results, these assays are standard in comprehensively characterizing the binding dynamics of such an inhibitor. giffordbioscience.comnih.govacellera.com

Competitive Ligand Displacement Assays (Ki determination)
Enzyme Inhibition Studies and Mechanistic Classification

Osilodrostat is classified as a competitive inhibitor of steroidogenic enzymes. patsnap.com In vitro studies using human adrenocortical cells and cell lines expressing specific human enzymes have been conducted to determine its inhibitory potency, typically reported as the half-maximal inhibitory concentration (IC50).

Osilodrostat is a potent inhibitor of human aldosterone synthase (CYP11B2) and 11β-hydroxylase (CYP11B1). dovepress.commedchemexpress.com Its potency against CYP11B2 is particularly high, with a reported IC50 of 0.7 nM. dovepress.com The IC50 for CYP11B1 is 2.5 nM in some studies and 35 nM in others, indicating potent inhibition of the final step of cortisol synthesis. dovepress.commedchemexpress.com The compound also demonstrates weak inhibitory effects on other cytochrome P450 enzymes involved in drug metabolism, such as CYP1A2, CYP2C19, CYP2D6, and CYP3A4/5. nih.govtg.org.aueuropa.eu Studies confirm negligible inhibition of CYP17A1 (17α-hydroxylase/17,20-lyase) and CYP21A2 (21-hydroxylase), underscoring its selectivity for the terminal enzymes in the cortisol and aldosterone pathways. nih.govnih.gov

Target EnzymeInhibitory Potency (IC50)Mechanistic Classification
Aldosterone Synthase (CYP11B2)0.7 nMPotent Competitive Inhibitor
11β-Hydroxylase (CYP11B1)2.5 nM - 35 nMPotent Competitive Inhibitor
Cytochrome P450 1A2 (CYP1A2)Moderate InhibitionWeak to Moderate Inhibitor
Cytochrome P450 2C19 (CYP2C19)Mild to Moderate InhibitionWeak to Moderate Inhibitor
Cytochrome P450 2D6 (CYP2D6)Mild InhibitionWeak Inhibitor
Cytochrome P450 3A4/5 (CYP3A4/5)Mild InhibitionWeak Inhibitor

This table provides a summary of the enzyme inhibition profile of Osilodrostat.

Reversible Inhibition (Competitive, Non-competitive, Uncompetitive, Mixed-type)

The primary mechanism of PAC-1 is not direct enzyme inhibition in the classical sense, but rather the reversal of inhibition. nih.gov Procaspase-3, the inactive zymogen form of the key executioner enzyme caspase-3, is known to be potently inhibited by endogenous zinc ions (Zn²⁺). wikipedia.orgnih.gov PAC-1 functions as a zinc chelator, binding to these inhibitory zinc ions and effectively removing them from the enzyme. nih.gov This sequestration of zinc relieves the inhibition, allowing procaspase-3 to adopt an active conformation and undergo auto-activation to the mature and active caspase-3. wikipedia.orgnih.gov

This interaction is reversible and concentration-dependent. As the concentration of PAC-1 increases, it chelates more zinc, leading to a corresponding increase in procaspase-3 activity. nih.gov This mechanism can be considered a form of de-inhibition or activation by removal of an inhibitor.

Interestingly, studies have shown that at very high concentrations, PAC-1 can exert an inhibitory effect on the already active caspase-3 enzyme, though its primary and therapeutically relevant action at lower concentrations is the activation of the procaspase form. nih.gov The table below summarizes the activation and inhibition-related constants for PAC-1.

Interactive Table: PAC-1 Activity on Caspases

CompoundTarget EnzymeEffectEC₅₀ (Activation)Notes
PAC-1 Procaspase-3Activator0.22 µM tocris.comActivates by chelating inhibitory zinc ions. nih.gov
PAC-1 Procaspase-7Activator4.5 µM tocris.comLess efficient activation compared to procaspase-3.
Zinc (Zn²⁺) Procaspase-3Inhibitor-Its inhibition is reversed by PAC-1. nih.gov
Irreversible Inhibition Mechanisms

Current scientific literature does not support a mechanism of irreversible inhibition for PAC-1. wikipedia.orgknyamed.comucl.ac.uk Irreversible inhibitors typically form strong, covalent bonds with their target enzyme, leading to permanent inactivation. knyamed.commdpi.com The established mechanism of PAC-1 involves non-covalent chelation of zinc ions, which is a reversible process. nih.gov The removal of PAC-1 would allow zinc to once again bind and inhibit procaspase-3. This reversible nature is a key feature of its action, allowing for controlled activation of the apoptotic pathway.

Modulation of Protein-Protein and Protein-Nucleic Acid Interactions

PAC-1's primary function is to modulate protein conformation and subsequent protein-protein interactions within the apoptotic cascade. nih.govfrontiersin.org By removing inhibitory zinc from procaspase-3, PAC-1 allows the zymogen to adopt a catalytically competent conformation. nih.gov This conformational change is critical for the initial auto-activation step, where one molecule of procaspase-3 can cleave and activate another. wikipedia.org This event initiates a catalytic cascade, leading to the rapid and widespread activation of the procaspase-3 pool within the cell, a crucial protein-protein interaction for executing apoptosis. wikipedia.org

There is currently no evidence to suggest that PAC-1 directly modulates protein-nucleic acid interactions. nih.govthermofisher.com Its activity is centered on the activation of a specific protease within the cytoplasm.

Downstream Signaling Pathway Modulation by Compound PAC-1

The modulation of downstream signaling pathways by PAC-1 is a direct consequence of its ability to generate active caspase-3. wikipedia.orgdrugbank.com Caspase-3 is an effector caspase that cleaves a wide array of cellular proteins, thereby dismantling the cell and triggering the morphological and biochemical hallmarks of apoptosis. nih.gov

Investigations of Second Messenger Systems

The primary mechanism of PAC-1, zinc chelation, does not directly involve the modulation of classical second messenger systems such as cyclic AMP (cAMP), inositol (B14025) trisphosphate (IP₃), or diacylglycerol (DAG). nih.gov The signaling cascade initiated by PAC-1 originates from the direct activation of a zymogen protease. While the resulting apoptotic process is a complex signaling event, the initial action of PAC-1 itself bypasses the need for traditional second messenger generation to achieve its effect.

Kinase/Phosphatase Activity Assays

Assays of kinase and phosphatase activity following PAC-1 treatment reveal significant downstream modulation as a result of caspase-3 activation. A key pro-survival signaling pathway often dysregulated in cancer is the PI3K/AKT pathway. Activated caspase-3, generated by PAC-1, has been shown to cleave and inactivate the serine/threonine-protein kinase AKT1. drugbank.comresearchgate.net This cleavage abrogates the pro-survival signals transmitted by AKT, thereby tipping the cellular balance towards apoptosis. This effect has been confirmed in studies using Western blot analysis, which show a time-dependent decrease in the levels of phosphorylated (active) AKT in cancer cells treated with PAC-1. researchgate.net

Another critical target of caspase-3 is Poly (ADP-ribose) polymerase (PARP), a DNA repair enzyme. Cleavage and inactivation of PARP by caspase-3 is a classic hallmark of apoptosis and is readily observed in cells treated with PAC-1. researchgate.net

Interactive Table: Downstream Protein Targets Modulated by PAC-1 Induced Caspase-3 Activation

Target ProteinProtein ClassEffect of Caspase-3 CleavageConsequenceReference
Procaspase-3 Zymogen ProteaseActivationAmplification of apoptotic signal wikipedia.orgnih.gov
AKT1 Serine/Threonine KinaseInactivationInhibition of pro-survival signaling drugbank.comresearchgate.net
PARP DNA Repair EnzymeInactivationPrevention of DNA repair, hallmark of apoptosis researchgate.net
Gasdermin-E (GSDME) Pore-forming proteinActivationInduction of pyroptosis drugbank.com

Comprehensive Analysis of Cellular Effects Induced by Compound PAC-1

The defining cellular effect of PAC-1 is the induction of apoptosis. This effect is particularly pronounced in cancer cells, which often exhibit significantly higher levels of procaspase-3 compared to normal, healthy cells. wikipedia.org This differential expression provides a therapeutic window, allowing PAC-1 to selectively target and eliminate malignant cells. wikipedia.orgecancer.org

Comprehensive cellular analyses have demonstrated several key effects of PAC-1 in pre-clinical cancer models:

Induction of Apoptosis: Treatment of various cancer cell lines with PAC-1 leads to a robust apoptotic response, as measured by methods like Annexin V/propidium iodide staining and flow cytometry. nih.gov

Inhibition of Cell Proliferation: By triggering cell death, PAC-1 effectively halts the proliferation of cancer cells. researchgate.net

Synergistic Activity: PAC-1 has been shown to work synergistically with conventional chemotherapeutic agents, such as doxorubicin (B1662922) and temozolomide (B1682018), as well as targeted therapies like BRAF and MEK inhibitors, enhancing their anti-cancer efficacy. wikipedia.org

Activation of Caspase Cascade: Cellular assays confirm a time-dependent activation of initiator caspases (e.g., caspase-8) and effector caspases (caspase-3 and -7) upon PAC-1 treatment. researchgate.net

Interactive Table: Summary of PAC-1 Cellular Effects in Pre-clinical Models

Cell LineCancer TypeObserved EffectsReference
SKOV-3 Ovarian CancerInhibition of proliferation, activation of caspases-3, -7, -8, cleavage of PARP, deactivation of AKT researchgate.net
U-937 LymphomaInduction of apoptosis (Annexin V positive) nih.gov
Various End-stage cancers (human trial)Stalled tumor growth in neuroendocrine cancers, some therapeutic activity against sarcomas ecancer.org
Various Pet dogs with spontaneous cancersAnti-cancer effects in lymphoma, meningioma, and osteosarcoma ecancer.org

Impact on Cellular Homeostasis and Stress Responses

Withaferin A significantly disrupts cellular homeostasis, primarily by inducing proteotoxic and oxidative stress, which in turn activates robust cellular stress responses. A key mechanism is the inhibition of the proteasome, the cellular machinery responsible for degrading ubiquitinated proteins. nih.govplos.org This inhibition leads to an accumulation of misfolded and ubiquitinated proteins, triggering the Unfolded Protein Response (UPR) and Endoplasmic Reticulum (ER) stress. nih.govmdpi.com

In various cancer cell lines, WA treatment leads to the upregulation of signature ER stress markers. frontiersin.orgnih.gov Studies have demonstrated increased phosphorylation of eukaryotic initiation factor 2α (eIF-2α) and upregulation of Glucose-Regulated Protein 78 (GRP78/BiP), GRP94, and the transcription factor CHOP (CCAAT/enhancer-binding protein homologous protein). frontiersin.orgnih.govnih.gov This ER stress response is a critical factor in the cellular decision between adaptation and apoptosis. mdpi.comnih.gov

Furthermore, WA induces the production of Reactive Oxygen Species (ROS), contributing to a state of oxidative stress. nih.govnih.govjbuon.com This oxidative stress can mediate the ER stress response and is linked to the induction of apoptosis. nih.govnih.gov In response to this proteotoxic and oxidative stress, cells also activate the heat shock response, leading to the accumulation of heat shock proteins (HSPs) like HSP70 and HSP30, which act as molecular chaperones to manage damaged proteins. nih.gov

Cell Line/ModelKey FindingsStress Response MarkersReference
Xenopus laevis A6 Kidney Epithelial CellsInhibited proteasome activity, induced ER stress and heat shock response.↑ Ubiquitinated proteins, ↑ BiP, ↑ GRP94, ↑ HSP70, ↑ HSP30 nih.gov
Human Renal Carcinoma (Caki) CellsInduced ER stress-mediated apoptosis.↑ p-eIF-2α, ↑ GRP78, ↑ CHOP nih.gov
Colorectal Cancer (CRC) CellsInduced ER stress leading to apoptosis and autophagy (in combination with 5-FU).↑ BiP, ↑ PERK, ↑ CHOP, ↑ ATF-4, ↑ p-eIF2α e-century.us
Human Colorectal Cancer CellsInduced apoptosis through ROS-mediated mitochondrial dysfunction.↑ ROS accumulation nih.gov

Modulation of Autophagy and Cellular Senescence Pathways

Withaferin A has a dual and complex role in modulating autophagy, a cellular recycling process. In some contexts, it induces autophagy as a pro-death mechanism. For instance, in colorectal cancer cells, WA, particularly in combination with 5-fluorouracil, triggers ER stress-mediated autophagy. e-century.us This is evidenced by the conversion of LC3B-I to LC3B-II and changes in the expression of Beclin1 and p62/SQSTM1. e-century.us

Conversely, other studies show that WA can block the final stages of autophagy. In breast cancer cells, WA was found to be a potent lysosomal inhibitor that blocks autophagic flux. nih.gov While it increases the formation of autophagosomes and their fusion with lysosomes, it inhibits the protein degradation activity within the autolysosomes. nih.gov This blockade prevents the recycling of cellular components, leading to an energy crisis and subsequent apoptosis. nih.gov

In addition to autophagy, WA can induce cellular senescence, a state of irreversible cell cycle arrest. researchgate.netuantwerpen.be Treatment of certain cancer stem-like cells with WA resulted in the cells acquiring a senescent phenotype, characterized by an enlarged and flattened morphology and positive staining for senescence-associated β-galactosidase (SA-β-gal). researchgate.net This induction of senescence is linked to the upregulation of the cyclin-dependent kinase inhibitor p21Cip1 and the activation of DNA damage responses, indicated by the presence of γH2AX foci. researchgate.netuantwerpen.benih.gov

Influence on Organelle Functionality

The pharmacodynamic effects of Withaferin A are profoundly linked to its ability to disrupt the function of key organelles, especially the endoplasmic reticulum and mitochondria.

Endoplasmic Reticulum (ER) Stress: As detailed in section 3.2.1, WA is a potent inducer of ER stress across multiple cell types. frontiersin.orgnih.govmdpi.com By causing the accumulation of misfolded proteins, it activates all three branches of the Unfolded Protein Response (UPR). frontiersin.orgmdpi.come-century.us The sustained activation of the PERK/eIF-2α/ATF4/CHOP pathway is a frequently cited mechanism through which WA-induced ER stress leads to apoptosis. frontiersin.orgmdpi.com

Mitochondrial Activity: WA significantly impacts mitochondrial function, often leading to mitochondrial-dependent apoptosis. nih.govjbuon.com A common mechanism is the generation of ROS, which leads to a decrease in the mitochondrial membrane potential (MMP), a key indicator of mitochondrial dysfunction. jbuon.commdpi.com This disruption facilitates the release of cytochrome c into the cytosol, which in turn activates the caspase cascade (caspase-9 and -3) and initiates apoptosis. jbuon.commdpi.com

However, the effect on mitochondria can be context-dependent. In a study on adaptation to extreme hypoxia, WA was shown to enhance mitochondrial quality control by promoting both the removal of damaged mitochondria (mitophagy) via a BNIP3-mediated pathway and the generation of new, functional mitochondria (mitochondrial biogenesis) through the PGC-1α pathway. mdpi.comnih.gov This suggests a protective role in certain stress conditions by maintaining mitochondrial respiration and ATP production. mdpi.comnih.gov

OrganelleCellular ProcessEffect of Withaferin AKey Molecular MediatorsReference
Endoplasmic ReticulumProtein Folding & Stress ResponseInduces ER Stress / UPR↑ p-eIF-2α, ↑ GRP78, ↑ CHOP, ↑ PERK frontiersin.orgnih.govmdpi.comnih.gove-century.us
MitochondriaApoptosisInduces mitochondrial dysfunction↑ ROS, ↓ MMP, ↑ Cytochrome c release nih.govjbuon.com
MitochondriaQuality Control (Hypoxia)Enhances mitophagy and biogenesis↑ BNIP3, ↑ PGC-1α mdpi.comnih.gov
LysosomeAutophagyInhibits lysosomal degradation activityBlockade of autophagic flux nih.gov

Analysis of Cellular Morphological Changes

Treatment with Withaferin A induces distinct and significant changes in cellular morphology. A widely reported effect is the reorganization of the cytoskeleton. mdpi.comnih.gov WA is known to bind directly to the intermediate filament protein vimentin (B1176767), causing the vimentin network to collapse from its normally widespread filamentous state into a perinuclear aggregate. mdpi.comnih.gov This cytoskeletal disruption is accompanied by a change in cell shape, with cells becoming more rounded and less motile. nih.gov

In the context of senescence, WA-treated cells are observed to become enlarged, flattened, and irregularly shaped, often containing an increase in intracellular granules. researchgate.net In non-small cell lung cancer (NSCLC) cells, incubation with WA resulted in significant changes indicative of decreased cell viability and increased cell death. nih.gov These morphological alterations reflect the profound internal turmoil caused by the compound, from cytoskeletal collapse to the execution of cell death or senescence programs. researchgate.netnih.gov

Structure Activity Relationship Sar and in Silico Modeling of Compound Unii 19moj78e62

Derivation and Interpretation of Structure-Activity Relationships (SAR) for Larotrectinib Analogues

SAR studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound relates to its biological activity. For Larotrectinib, these studies have been crucial in identifying the key molecular features that govern its potent inhibition of TRK kinases. researchgate.net

Pyrazolopyrimidine Core: This heterocyclic system is essential for anchoring the inhibitor within the ATP-binding pocket of the TRK kinase domain. It forms crucial hydrogen bonds with the hinge region of the enzyme, a common interaction mode for kinase inhibitors. researchgate.net

(R)-Pyrrolidine Moiety: The (S)-N-(5-((R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl) moiety is a critical determinant of potency and selectivity. The specific stereochemistry of the pyrrolidine (B122466) ring is vital for optimal orientation within the binding site.

3-Hydroxypyrrolidine-1-carboxamide: This group engages in key interactions that enhance binding affinity. The hydroxyl group can act as both a hydrogen bond donor and acceptor, forming interactions with residues in the solvent-front region of the kinase.

2,5-Difluorophenyl Group: This group extends into a hydrophobic pocket. The fluorine atoms contribute to the binding affinity through favorable electronic interactions and by modulating the lipophilicity of the molecule. iiste.org

SAR studies on related scaffolds, such as 3-vinylindazole and 2,4-diaminopyrimidine (B92962) derivatives, have been conducted to develop new TRK inhibitors, some with activity against Larotrectinib-resistant mutations. researchgate.netcumbria.ac.uk For example, a study on 3-vinylindazole derivatives identified a compound (7mb) that showed potent inhibition against both wild-type TRK and clinically relevant resistance mutations like TRKA G667C. cumbria.ac.uk

Table 1: SAR of TRK Inhibitor Analogues
Scaffold/Analogue ClassKey ModificationTargetActivity (IC50 in nM)Reference
Pyrazolo[1,5-a]pyrimidineRibociclib-related (Compound 6t)TRKA450 researchgate.net
Pyrazolo[1,5-a]pyrimidineRibociclib-related (Compound 6s)TRKAN/A researchgate.net
3-VinylindazoleCompound 7mbTRKA1.6 cumbria.ac.uk
3-VinylindazoleCompound 7mbTRKB2.9 cumbria.ac.uk
3-VinylindazoleCompound 7mbTRKC2.0 cumbria.ac.uk
2,4-DiaminopyrimidineCompound 19k (Czw-124)Pan-TRKPotent inhibitor researchgate.net

The precise fit of Larotrectinib into the TRK active site is governed by a combination of steric and electronic complementarity.

Steric Effects: The conformation of the pyrrolidine ring is sterically constrained to fit optimally in the binding pocket. The development of next-generation macrocyclic inhibitors like Selitrectinib (LOXO-195) was based on introducing conformational limitations to overcome steric clashes that arise from resistance mutations. nih.govaacrjournals.org For instance, mutations at the gatekeeper residue (e.g., TRKA G595R) can cause steric hindrance that reduces the binding affinity of first-generation inhibitors like Larotrectinib. nih.gov

Electronic Effects: The electronic properties of the functional groups are critical for binding. ashp.org The difluorophenyl ring's electron-withdrawing fluorine atoms influence the molecule's interaction with the hydrophobic pocket. The pyrazolopyrimidine core's nitrogen atoms are key electron donors for hydrogen bonding to the kinase hinge. researchgate.net The hydroxyl group of the carboxamide moiety also provides crucial electronic interactions. ashp.org Computational studies using Density Functional Theory (DFT) have been employed to analyze the electronic structure of Larotrectinib and its halogenated derivatives to understand these effects better. iiste.org

Contribution of Specific Functional Groups to Biological Activity

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Activity of Larotrectinib Derivatives

QSAR modeling is a computational technique used to build mathematical models that correlate the chemical structure of compounds with their biological activity. jocpr.commedcraveonline.com These models are valuable for predicting the activity of new derivatives before their synthesis, thus saving time and resources. rjptonline.orggrowingscience.com

Various statistical methods are employed to develop and validate robust QSAR models for kinase inhibitors. nih.gov

Model Development: Common methods include 2D-QSAR, which uses topological descriptors, and 3D-QSAR, which considers the three-dimensional properties of molecules. nih.gov 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are frequently used. researchgate.neteurekaselect.com These methods calculate steric and electrostatic fields around a set of aligned molecules to derive a correlation with their biological activity. researchgate.net More recently, machine learning algorithms such as Random Forest (RF), Support Vector Machines (SVM), and Neural Networks have been integrated into QSAR modeling to handle complex, non-linear relationships. nih.govmdpi.compreprints.orgcresset-group.com

Model Validation: Rigorous validation is essential to ensure a QSAR model is robust and predictive. researchgate.net Internal validation is often performed using the leave-one-out (LOO) cross-validation technique, which yields a cross-validation coefficient (q²). researchgate.neteurekaselect.com External validation involves splitting the dataset into a training set (to build the model) and a test set (to evaluate its predictive power on unseen compounds). researchgate.net Key statistical parameters for validation include the conventional correlation coefficient (r²), the cross-validated coefficient (q²), and the predictive r² (pred_r²) for the external test set. growingscience.comresearchgate.net

Table 2: Statistical Validation of QSAR Models for TRK/Kinase Inhibitors
Study/Inhibitor ClassQSAR Methodr² (Training Set)q² (Internal Validation)r²_pred (External Validation)Reference
7-azaindole (TRKA Inhibitors)CoMFA0.980.510.74 researchgate.neteurekaselect.com
7-azaindole (TRKA Inhibitors)CoMSIA0.980.640.80 researchgate.neteurekaselect.com
Indazole (TTK Inhibitors)2D-QSAR (MLR)0.95120.89980.8661 growingscience.com
Indazole (TTK Inhibitors)3D-QSAR (kNN-MFA)N/A0.9132N/A growingscience.com
FLT3 Kinase InhibitorsMachine Learning (RFR)N/A0.9260.941 mdpi.com

QSAR models, when properly developed and validated, can be powerful predictive tools. rjptonline.org Models with high r², q², and pred_r² values demonstrate a strong correlation between structure and activity and can reliably predict the potency of novel compounds within their applicability domain. growingscience.comresearchgate.net The contour maps generated from 3D-QSAR studies also provide visual insights, guiding the design of new molecules by highlighting regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity. researchgate.net

However, QSAR models have inherent limitations. Their predictive accuracy is highly dependent on the quality, size, and diversity of the training data. mdpi.comresearchgate.net Models trained on a narrow range of chemical structures may fail to predict the activity of compounds outside this chemical space (the applicability domain). researchgate.net There is also a risk of overfitting, where a model performs exceptionally well on the training data but poorly on new data. researchgate.net Therefore, rigorous external validation and a clear definition of the model's scope are critical for its practical application. researchgate.net

Statistical Methods for Model Development and Validation

Advanced Computational Chemistry Approaches for Larotrectinib

Advanced computational methods, particularly molecular docking and molecular dynamics (MD) simulations, have been indispensable in understanding the molecular interactions of Larotrectinib. iiste.orgups.edu.ec These structure-based design techniques provide atomic-level insights into how the drug binds to its target. nih.gov

Molecular docking simulations are used to predict the preferred binding orientation of a ligand within a protein's active site. mdpi.com Studies on Larotrectinib have used programs like AutoDock Vina to simulate its binding to the TRK kinase domain. ups.edu.ecmdpi.com These simulations have confirmed that Larotrectinib binds in the ATP pocket, interacting with key residues. Docking studies have also been used to compare the binding affinity of Larotrectinib with other potential inhibitors and to investigate the impact of resistance mutations. mdpi.comnih.gov For example, docking data showed that Larotrectinib interacts with the active (DFG-in) form of wild-type TRKA with a high affinity, which is reduced in certain mutant forms like TRKA G667C. nih.gov

Molecular dynamics (MD) simulations provide a dynamic view of the protein-ligand complex over time, allowing for the analysis of conformational changes and the stability of interactions. nih.gov MD simulations and homology modeling were used to examine the differential sensitivity of TRK mutations to Larotrectinib and other inhibitors, providing a rationale for why some mutations confer resistance. nih.gov These computational tools were also integral in the rational design of the next-generation inhibitor LOXO-195 (Selitrectinib) to overcome anticipated resistance to Larotrectinib. acs.org

Table 3: Molecular Docking and Interaction Data for Larotrectinib
Target ProteinComputational MethodBinding Affinity / ScoreKey Interacting ResiduesReference
NTRKMolecular Docking (PyRx/Vina)-7.7 kcal/molHIS A:690, ASP A:710 mdpi.com
TRKA (wild-type)Molecular DockingDissociation Constant (nM): 0.05N/A nih.gov
TRKA V573M MutantMolecular DockingDissociation Constant (nM): 0.35N/A nih.gov
TRKA G667C MutantMolecular DockingDissociation Constant (nM): 2.0N/A nih.gov
TRKA, TRKB, TRKCMolecular Docking (AutoDock Vina)Identified binding siteInteraction with all three TRK kinases ups.edu.ec

Molecular Docking Simulations of Compound [UNII-19MOJ78E62]-Target Complexes

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the study of compound this compound, identified as Cediranib, molecular docking simulations have been instrumental in elucidating its binding mechanisms to various protein targets. These simulations provide critical insights into the interactions that govern the compound's inhibitory activity.

Research has shown that Cediranib is a potent inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs). drugbank.com Docking studies targeting the VEGF protein in the context of Glioblastoma identified Cediranib as a top-performing established drug. nih.gov The simulations revealed a high affinity score, suggesting strong inhibitory potential against VEGF. nih.gov The process for these simulations often involves preparing the target protein by identifying potential binding cavities and optimizing the ligand structure. nih.gov For instance, in one study, a cavity with a volume of 13.825 ų was targeted for docking, using parameters like a maximum of 1,500 iterations and a grid resolution of 0.2 Å. nih.gov

Further docking studies have explored Cediranib's interaction with other kinases. When docked against the EML4-ALK fusion protein, a target in non-small cell lung cancer, Cediranib was evaluated alongside other tyrosine kinase inhibitors. nih.gov Using software like Accelrys Discovery Studio, researchers identified several potential binding sites on the ALK portion of the fusion protein. nih.gov The binding scores indicated that Cediranib had a notable affinity for these sites. For example, in one analysis of binding sites on isoform 3b of the EML4-ALK protein, Cediranib was among the top three binders for site 10. nih.gov

The versatility of Cediranib's core structure is also explored through docking studies of its analogs and related compounds against targets like the Epidermal Growth Factor Receptor (EGFR) kinase. semanticscholar.orgacs.org These studies help in understanding the structure-activity relationship (SAR), revealing how specific chemical modifications can influence binding affinity. acs.org For example, docking studies on quinazoline (B50416) derivatives, a class to which Cediranib belongs, against the EGFR kinase (PDB code: 1M17) have shown how different substitutions on the quinazoline scaffold affect interaction energies and binding modes. semanticscholar.org

The primary software and tools utilized in these simulations include:

Schrodinger Suite: For ligand optimization. nih.gov

Molegro Virtual Docker: For performing the flexible docking calculations. nih.gov

Accelrys Discovery Studio Visualizer: For molecular visualization and analysis of interactions. nih.govnih.gov

MOE (Molecular Operating Environment): Used for docking studies of related derivatives against EGFR kinase. semanticscholar.orgacs.org

The key interactions observed in these simulations typically involve hydrogen bonds and electrostatic interactions between the ligand and the amino acid residues within the active site of the target protein.

Table 1: Summary of Molecular Docking Findings for Cediranib (this compound) and Related Compounds
Target ProteinSoftware/MethodKey FindingsReference
VEGF (Glioblastoma)Molegro Virtual DockerDemonstrated high affinity score and superior inhibitory potential compared to other established drugs. nih.gov
EML4-ALK (Isoform 3b, Site 10)Accelrys Discovery Studio (LigandFit)Ranked among the top 3 binders, indicating potential inhibitory activity. nih.gov
EGFR Kinase (PDB: 1M17)MOEDocking of related quinazoline derivatives helped elucidate binding modes and structure-activity relationships. semanticscholar.orgacs.org

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations are computational methods that analyze the physical movements of atoms and molecules over time. mdpi.com This technique complements molecular docking by providing a dynamic view of the ligand-receptor complex, assessing its stability and conformational flexibility in a simulated physiological environment. mdpi.comnih.gov For Cediranib (this compound), MD simulations have been crucial for validating docking results and understanding the nuances of its binding stability. scilit.com

MD simulations typically follow molecular docking to refine the predicted binding pose and evaluate its stability. The simulation tracks the trajectory of the complex over a specific period, allowing for the analysis of structural changes, such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein and ligand. A stable RMSD for the complex over the simulation time suggests a stable binding interaction.

In studies involving kinase inhibitors, MD simulations are used to explore the conformational landscape of the protein upon ligand binding. mdpi.com For example, simulations can reveal how the binding of Cediranib to a target like VEGFR-2 or EML4-ALK induces or stabilizes specific protein conformations that are essential for its inhibitory effect. These simulations can run from a few nanoseconds to microseconds, depending on the complexity of the system and the specific research question. mdpi.com The stability of the complex is often maintained by a network of hydrogen bonds and other non-covalent interactions, which can be monitored throughout the simulation. nih.gov

The general workflow for MD simulations involves:

System Setup: The docked complex is placed in a simulation box, typically filled with water molecules to mimic an aqueous environment, and ions are added to neutralize the system. plos.org

Energy Minimization: The system's energy is minimized to remove any steric clashes or unfavorable geometries.

Equilibration: The system is gradually heated and pressurized to the desired temperature and pressure to achieve a stable state.

Production Run: The main simulation is run for an extended period, during which trajectory data is collected for analysis. plos.org

Table 2: Application of Molecular Dynamics Simulations for Cediranib (this compound)
Simulation AspectPurposeCommon ToolsKey Metrics Analyzed
Conformational AnalysisTo study the dynamic changes in the protein and ligand structure upon binding.GROMACS, AMBERRoot-Mean-Square Deviation (RMSD), Radius of Gyration (Rg)
Binding StabilityTo assess the stability of the ligand-receptor complex over time.GROMACS, NAMDHydrogen bond analysis, Root-Mean-Square Fluctuation (RMSF), Binding free energy calculations (MM/PBSA)
Interaction MappingTo identify and characterize key amino acid residues involved in stable binding.VMD, PyMOLInteraction energy decomposition, Residue interaction maps

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations apply the principles of quantum mechanics to study the electronic structure, properties, and reactivity of molecules. unige.ch These methods provide a fundamental understanding of a compound's behavior at the subatomic level, which is not accessible through classical mechanics-based methods like molecular docking or dynamics. qulacs.org For Cediranib (this compound), quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate its electronic properties, which are directly linked to its chemical reactivity and biological activity. researchgate.netmdpi.com

DFT is a popular quantum chemical method that calculates the electronic structure of a molecule based on its electron density. researchgate.net These calculations can determine various molecular properties, including:

Optimized Geometry: Predicting the most stable three-dimensional arrangement of atoms.

Frontier Molecular Orbitals (FMOs): Analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity and stability. A smaller energy gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential on the molecule's surface to identify regions that are rich or deficient in electrons. This helps in predicting sites for electrophilic and nucleophilic attack and understanding intermolecular interactions.

Chemical Reactivity Descriptors: Calculating parameters like chemical hardness, softness, and electronegativity, which provide further insights into the molecule's reactivity. mdpi.com

Quantum chemical calculations are performed using specialized software packages like Gaussian or CFOUR. uni-mainz.de The results from these calculations can be used to rationalize experimental observations and to guide the design of new, more potent analogs by modifying the electronic properties of the lead compound. chemrxiv.org

Table 3: Key Parameters from Quantum Chemical Calculations for Cediranib (this compound) and Related Structures
ParameterDescriptionSignificance in Drug Design
HOMO-LUMO Energy GapThe energy difference between the highest occupied and lowest unoccupied molecular orbitals.Indicates the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP)A 3D map of the electronic charge distribution around the molecule.Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for intermolecular interactions.
Dipole MomentA measure of the overall polarity of the molecule.Influences solubility and the ability to cross biological membranes.
Chemical Hardness/SoftnessA measure of the molecule's resistance to change in its electron distribution.Relates to the stability and reactivity of the molecule according to the Hard and Soft Acids and Bases (HSAB) principle.

Pre Clinical Pharmacological Research and Drug Discovery Implications of Compound Unii 19moj78e62

In Vitro Efficacy Studies of Compound [UNII-19MOJ78E62] in Disease Models

Assays for Potency and Efficacy in Relevant Cell Lines and Primary Cell Cultures

The primary mechanism of action of Rucaparib involves the inhibition of PARP enzymes, including PARP-1, PARP-2, and PARP-3, which are critical for DNA repair. europa.eu In vitro studies have demonstrated that this inhibition leads to the trapping of PARP-DNA complexes, resulting in increased DNA damage, apoptosis, and ultimately, cell death. europa.euhemonc.org This effect is particularly pronounced in cancer cells with pre-existing defects in DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes, a concept known as synthetic lethality. europa.eu

Rucaparib has shown potent anti-proliferative activity across a range of cancer cell lines. In human ovarian cancer cell lines, it effectively inhibited the proliferation of 26 out of 39 lines, particularly those with low expression of genes involved in homologous recombination (HR). nih.gov The BRCA2 mutant ovarian cancer cell line, PEO1, was notably sensitive, showing a significant decrease in live cells upon treatment. mdpi.com This cytotoxic effect is linked to an increase in DNA damage, as evidenced by a marked increase in γ-H2AX foci, a biomarker for DNA double-strand breaks. nih.gov For instance, in PEO1 and SKOV3 ovarian cancer cells, γ-H2AX foci increased by over 27-fold following Rucaparib treatment. nih.gov

The efficacy of Rucaparib has also been demonstrated in other cancer types. In atypical teratoid rhabdoid tumor (ATRT) cell lines (BT16 and MAF737), Rucaparib inhibited cell growth with IC50 values of 916 nM and 973 nM, respectively, and suppressed their clonogenic potential. oup.com Furthermore, in glioblastoma (GBM) cell models, Rucaparib demonstrated efficacy in neurosphere formation assays. nih.gov

Table 1: In Vitro Efficacy of Rucaparib in Various Cancer Cell Lines

Cell Line Cancer Type Efficacy Metric Result Citation
PEO1 Ovarian Cancer (BRCA2 mutant) Cell Viability Significant decrease in live cells mdpi.com
SKOV3 Ovarian Cancer DNA Damage (γ-H2AX foci) 27.1-fold increase nih.gov
BT16 Atypical Teratoid Rhabdoid Tumor Growth Inhibition (IC50) 916 nM oup.com
MAF737 Atypical Teratoid Rhabdoid Tumor Growth Inhibition (IC50) 973 nM oup.com
GBM12 Glioblastoma Neurosphere Formation (IC50) 3.3 µM (as monotherapy) nih.gov

Synergistic and Antagonistic Effects with Other Research Compounds

Pre-clinical studies have explored the potential of Rucaparib to enhance the efficacy of other anti-cancer agents. A significant synergistic effect was observed when Rucaparib was combined with the alkylating agent temozolomide (B1682018) (TMZ) in glioblastoma models. In vitro, the combination of Rucaparib and TMZ was highly effective in short-term explant cultures derived from GBM12 xenografts. nih.govaacrjournals.org The IC50 for neurosphere formation in GBM12 cells was reduced from 3.3 µM with TMZ alone to 1.9 µM when combined with 3 µM Rucaparib. nih.govaacrjournals.org

Similarly, Rucaparib has been shown to sensitize cancer cells to radiation. In ATRT models, pre-treatment with Rucaparib sensitized the cells to the effects of radiation, suggesting a potential combination therapy strategy. oup.com These findings highlight the role of Rucaparib not only as a monotherapy but also as a potent chemosensitizing and radiosensitizing agent. dovepress.com

Biochemical Interactions and Metabolic Fate of Compound [this compound] in Non-Human Systems

In Vitro Metabolic Stability and Metabolite Identification in Animal Microsomes and Hepatocytes

In vitro studies using liver microsomes from various species are crucial for predicting a drug's metabolic fate. srce.hr Rucaparib exhibits a generally low metabolic turnover rate in human liver microsomes. biorxiv.orgfda.gov Studies comparing its stability across different species' liver microsomes have been conducted to inform the selection of appropriate animal models for further pharmacokinetic studies. For example, one study on a different compound highlighted how stability can vary significantly, with the compound being most stable in monkey liver microsomes and least stable in dog liver microsomes. researchgate.net For Rucaparib, the primary metabolic pathways identified are oxidation, N-demethylation, N-methylation, and glucuronidation. europa.euspandidos-publications.com

The principal metabolite of Rucaparib is known as M324, a product of oxidative deamination. europa.eubiorxiv.org This metabolite has been detected in multiple species, including mice, rats, dogs, and monkeys. biorxiv.org In animal models, such as Capan-1 tumor-bearing mice, plasma concentrations of M324 can exceed those of the parent drug, Rucaparib, although its concentration within tumor cells is lower. biorxiv.org Despite being less potent than Rucaparib, M324 can still reach micromolar concentrations in mouse tumor cells. biorxiv.org

Investigation of Enzyme Induction and Repression by Compound [this compound] in Pre-clinical Models

Rucaparib has been shown to interact with cytochrome P450 (CYP) enzymes, which are central to drug metabolism. In vitro studies using cultured human hepatocytes revealed that Rucaparib can induce CYP1A2 in a concentration-dependent manner. europa.eunih.gov Conversely, it has been observed to down-regulate or decrease the messenger RNA of CYP2B6 and CYP3A4 at clinically relevant exposures. europa.eunih.gov These interactions suggest a potential for drug-drug interactions when Rucaparib is co-administered with other agents that are substrates, inducers, or inhibitors of these enzymes. arxiv.org

Table 2: Effects of Rucaparib on Cytochrome P450 Enzymes in Human Hepatocytes

Enzyme Effect Citation
CYP1A2 Induction europa.eunih.gov
CYP2B6 Down-regulation europa.eunih.gov

Characterization of Non-Human Metabolic Pathways and Metabolite Profiles

The metabolism of Rucaparib is primarily mediated by CYP2D6, with minor contributions from CYP1A2 and CYP3A4. europa.eudovepress.comspandidos-publications.comfrontiersin.org This has been confirmed through in vitro experiments with human recombinant CYP enzymes. fda.gov Following oral administration of radiolabeled Rucaparib to patients, unchanged Rucaparib and its major metabolite M324 were the most abundant circulating entities in plasma. europa.eu

In animal models, the metabolic profile appears consistent. Pharmacokinetic analysis in mice demonstrated that M324 is a major metabolite. biorxiv.org Rucaparib is also a substrate for efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). europa.euaacrjournals.org This was demonstrated in studies using Madin-Darby canine kidney (MDCK) cells expressing these transporters and confirmed in vivo, where the brain-to-plasma ratio of Rucaparib was significantly higher in knockout mice lacking these transporters. aacrjournals.org This indicates that these efflux pumps limit the distribution of Rucaparib into the central nervous system. aacrjournals.org

Role of Compound [this compound] in Early-Stage Drug Discovery Processes

Belinostat emerged from a rational drug discovery project as a potent pan-inhibitor of human Class I and Class II histone deacetylases (HDACs). researchgate.net The initial design process was guided by the structures of known natural product and synthetic HDAC inhibitors, which was later refined using emerging structural data of the target enzymes. researchgate.net This effort validated the inhibition of HDACs as a significant therapeutic strategy in oncology. nih.gov

The fundamental pharmacophore of Belinostat, like other hydroxamate-based HDAC inhibitors, consists of three key motifs: a zinc-binding group (ZBG), a linker, and a "cap" group for surface recognition. nih.govtandfonline.com In Belinostat, the ZBG is a hydroxamic acid, which is essential for chelating the zinc ion in the active site of the HDAC enzyme. medsci.org This is connected to a linker, forming an N-hydroxycinnamamide fragment, a structure recognized as highly effective in HDAC inhibitor design. nih.gov The cap group interacts with the surface of the enzyme, influencing potency and selectivity. nih.gov Belinostat's development as a second-generation HDAC inhibitor, with its specific N-hydroxycinnamamide moiety, represented a significant step in the field. nih.gov

Optimization Strategies for Lead Compounds Derived from [this compound]

Belinostat itself has served as a lead compound for the design of new HDAC inhibitors with potentially improved properties. nih.gov Medicinal chemistry strategies focus on modifying its structure to enhance potency or alter isoform selectivity. A primary approach involves modifying the surface recognition "cap" group while retaining the highly active N-hydroxycinnamamide fragment that functions as the zinc-binding group and linker. nih.gov

One optimization study involved replacing the sulfonamide connecting unit in Belinostat's scaffold with an amide moiety. nih.gov While the initial amide analog showed lower potency than Belinostat, further structure-activity relationship (SAR) exploration led to significant improvements. The introduction of an electron-donating methoxy (B1213986) group on the phenyl ring of the cap structure resulted in an analog (Compound 7e ) with an IC₅₀ value of 11.5 nM, demonstrating potent HDAC inhibition. nih.gov

Another research effort focused on synthesizing a series of Belinostat derivatives to evaluate their antiproliferative activities. researchgate.net This study found that modifying the phenyl cap group with an electron-donating group, such as a methoxyl group at the para-position, resulted in a derivative (Compound 7f ) with an IC₅₀ of 0.090 µM. researchgate.netrsc.org This potency was approximately 3.5 times greater than that of the parent compound, Belinostat (IC₅₀ = 0.318 µM). researchgate.net Conversely, other substitutions, such as adding a ketoxime group, led to a 6.5-fold decrease in activity. rsc.org

Table 1: In Vitro Inhibitory Activity of Belinostat Analogs
CompoundModification from BelinostatHDAC Inhibition IC₅₀Reference
BelinostatParent Compound0.318 µM researchgate.net
Compound 7fReplaced phenyl cap with 4-methoxyphenyl (B3050149) group0.090 µM researchgate.net
Compound 7eReplaced sulfonamide linker with amide; added 2-methoxy to phenyl cap11.5 nM (0.0115 µM) nih.gov
Compound 7cReplaced sulfonamidophenyl cap with simple benzyl (B1604629) group0.291 µM rsc.org
Compound 7lModified with a ketoxime group2.141 µM rsc.org

Rational Approaches for Pharmacological Enhancement

The pharmacological enhancement of Belinostat and its derivatives is guided by rational, structure-based design principles. researchgate.net The goal is to optimize the interaction between the inhibitor and the HDAC enzyme's active site to improve potency, selectivity, and pharmacokinetic properties. nih.gov

A key rational approach is the use of molecular docking studies to predict the binding modes of newly designed analogs within the HDAC active site. nih.govresearchgate.net This computational method allows researchers to prioritize the synthesis of compounds that are predicted to have the strongest and most favorable interactions. For instance, the crystal structure of HDAC enzymes reveals surface grooves around the binding pocket that can be targeted by modifying the inhibitor's cap group to achieve better drug-target interactions. nih.gov

Rational design is also employed to confer selectivity for specific HDAC isoforms. The active site of HDAC6, for example, has a wider and shallower surface area compared to other isoforms. tandfonline.com This structural difference makes it possible to rationally design inhibitors with larger cap groups that fit preferentially into the HDAC6 active site, thereby achieving selectivity and potentially minimizing off-target effects. tandfonline.comresearchgate.net

Another rational strategy for pharmacological enhancement is the development of prodrugs to improve properties such as bioavailability. A boron-containing prodrug of Belinostat, ZL277, was rationally designed to enhance its pharmacokinetic profile. mdpi.com This approach aims to improve the delivery and concentration of the active drug, Belinostat, in target tissues. mdpi.com Furthermore, hybrid molecules have been designed by merging the pharmacophore of Belinostat with other biologically active scaffolds, such as contilisant, to create novel compounds with multi-target potential. acs.org

Advanced Analytical Characterization Techniques for Compound Unii 19moj78e62

High-Resolution Spectroscopic Analysis

Spectroscopic methods are fundamental for elucidating the molecular structure and confirming the identity of pharmaceutical compounds and their impurities. High-resolution techniques offer unparalleled detail regarding a molecule's atomic composition and connectivity.

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation of organic molecules like Clofazimine (B1669197) Impurity B. While specific NMR data for this particular impurity is not widely published, the methodology applied to its parent compound, Cannabidiol (a common subject of advanced analytical studies for which extensive data exists), illustrates the approach. scielo.org.copdx.edu

One-dimensional (1D) NMR (¹H and ¹³C) provides initial information on the chemical environment of hydrogen and carbon atoms. mdpi.com However, for complex structures, two-dimensional (2D) NMR experiments are crucial for unambiguous assignments. scielo.org.co

COSY (Correlation Spectroscopy): This homonuclear technique reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the molecule's spin systems. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), mapping which protons are attached to which carbons. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds, providing critical information for piecing together the molecular skeleton. mdpi.com

By combining these 2D NMR datasets, a complete and unambiguous assignment of all proton and carbon signals can be achieved, confirming the precise structure of the impurity. scielo.org.coacs.org

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of a compound's elemental formula. nih.govfrontiersin.org When coupled with tandem mass spectrometry (MS/MS), it becomes a powerful tool for structural confirmation through the analysis of fragmentation patterns. researchgate.netnih.gov This technique is routinely applied for the analysis of complex mixtures and the identification of trace components like impurities. researchgate.netjst.go.jp

In a typical analysis, the molecule of interest (the precursor ion) is isolated and then fragmented by collision-induced dissociation (CID). The resulting product ions are then analyzed to create a fragmentation spectrum, which serves as a structural fingerprint. nih.gov

For a compound like Clofazimine Impurity B, HRMS would first confirm its exact mass (C₂₇H₂₃ClN₄, Monoisotopic Mass: 438.1611). guidechem.com Subsequently, MS/MS analysis would reveal characteristic fragmentation pathways. While specific fragmentation data for this impurity is scarce, analysis of related cannabinoids demonstrates the principle. For instance, Cannabidiol (CBD) shows distinct fragmentation in both positive and negative ionization modes. nih.gov In positive mode, the protonated molecule [M+H]⁺ fragments to produce characteristic ions, while in negative mode, the deprotonated molecule [M-H]⁻ yields different, but equally characteristic, fragments. nih.govfrontiersin.org This detailed fragmentation data is crucial for differentiating between isomers and related substances. researchgate.netnih.gov

Table 1: Illustrative HRMS/MS Fragmentation Data for Cannabidiol (CBD)

Ionization ModePrecursor Ion (m/z)Key Fragment Ions (m/z)Description of Fragment
Positive 315.2318 [M+H]⁺259.1693, 193.1224, 181.1223Loss from terpene moiety; Olivetol-related fragment; Resorcinol moiety. nih.gov
Negative 313.2172 [M-H]⁻245.1545, 179.1068Retro Diels-Alder fragmentation; Olivetol moiety. nih.govfrontiersin.org

This table illustrates the type of data generated for structural analysis and is based on a different, well-studied compound due to the lack of published data for Clofazimine Impurity B.

Advanced Infrared and Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy has been effectively used to differentiate between structurally similar cannabinoids like THC and CBD. researchgate.netacs.orgnih.gov Each compound displays a distinct spectrum with characteristic peaks corresponding to specific molecular vibrations, such as C=C stretching in benzene (B151609) rings or CH₂ bending in alkyl chains. nih.govresearchgate.net For Clofazimine Impurity B, specific bands related to the phenazine (B1670421) core, the imino group, and the phenyl and chlorophenyl substituents would be expected.

Table 2: Representative Raman Spectral Bands for Cannabinoids

CannabinoidRaman Peak (cm⁻¹)Vibrational Assignment
CBD 1621Benzene ring ν(C-C) researchgate.net
1644Isopropenyl group ν(C=C) researchgate.net
1435Alkyl chain ε(CH₂) researchgate.net
THC 1623Benzene ring ν(C-C) researchgate.net
1666Cyclohexene ring ν(C=C) researchgate.net
1437Cyclohexene ring ε(CH₂) researchgate.net

This table, based on cannabinoid data, demonstrates how Raman spectroscopy differentiates similar structures. A similar approach would be used to create a vibrational fingerprint for Clofazimine Impurity B.

Chromatographic and Hyphenated Separations for Purity and Impurity Profiling

Chromatographic techniques are indispensable for separating impurities from the active pharmaceutical ingredient (API), allowing for their identification and quantification. researchgate.net Hyphenating these separation methods with powerful detectors like mass spectrometers provides the ultimate analytical solution for purity and impurity profiling.

Ultra-Performance Liquid Chromatography (UPLC) with Advanced Detection (e.g., UV-Vis, PDA, ECD)

Ultra-Performance Liquid Chromatography (UPLC) is a high-pressure version of HPLC that uses columns with smaller particle sizes, resulting in significantly improved resolution, higher sensitivity, and faster analysis times. researchgate.netmdpi.com It is the gold standard for cannabinoid potency testing and profiling, capable of separating dozens of closely related compounds in a single run. waters.comanalytics-shop.com

A UPLC method for analyzing Clofazimine and its impurities would typically use a reversed-phase column (e.g., C18) with a mobile phase consisting of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous component, often with an acid modifier like formic acid. mdpi.compreprints.org Detection is commonly performed using a Photodiode Array (PDA) detector, which provides spectral information across a range of UV-Vis wavelengths, aiding in peak identification and purity assessment. researchgate.net

Table 3: Typical UPLC Method Parameters for Cannabinoid Analysis

ParameterTypical Value
Column Reversed-phase C18, <2 µm particle size mdpi.com
Mobile Phase Acetonitrile/Water with 0.1% Formic Acid preprints.org
Flow Rate 0.4 - 0.6 mL/min preprints.org
Detection PDA/UV at 210-220 nm researchgate.net
Column Temp. 30 - 40 °C preprints.orgmdpi.com

This table outlines typical parameters used in UPLC methods for analyzing complex mixtures, which would be adapted for Clofazimine Impurity B.

Gas Chromatography (GC) coupled with Mass Spectrometry (MS) and other detectors

Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) is another cornerstone technique for the analysis of volatile and semi-volatile compounds. nih.govbuffalostate.edu For non-volatile compounds or those containing polar functional groups like cannabinoids or certain impurities, a derivatization step is often required to increase their volatility. nih.govresearchgate.net This typically involves silylation, which replaces active hydrogens with a trimethylsilyl (B98337) group. researchgate.net

A GC-MS method can provide excellent separation and definitive identification of impurities. nih.govcapes.gov.br The "Cold EI" technique is an advancement that provides enhanced molecular ions, which simplifies compound identification compared to traditional GC-MS. nih.govcapes.gov.br GC-MS is highly effective for impurity profiling, capable of detecting and identifying unknown substances present in a sample. nih.gov In the context of Clofazimine, a GC-MS method would be developed to separate Impurity B from the main drug and any other related substances, providing both qualitative and quantitative data to ensure product quality. nih.gov

X-ray Crystallography and Cryo-Electron Microscopy for Solid-State Structure Determination

The determination of the three-dimensional structure of therapeutic antibodies is crucial for understanding their mechanism of action, for optimizing their design, and for ensuring their quality and consistency. For large and complex biomolecules like the compound UNII-19MOJ78E62, also known as Tafasitamab, two primary techniques are employed for high-resolution structural analysis in the solid state: X-ray crystallography and cryo-electron microscopy (cryo-EM). drugbank.comaacrjournals.org

While a definitive crystal or cryo-EM structure of the full-length Tafasitamab antibody is not publicly available in the Protein Data Bank (PDB), the solid-state structural characterization of this molecule can be inferred from structural studies of its components and its target, CD19. Tafasitamab is a humanized monoclonal antibody with an engineered Fc region that specifically targets the CD19 protein on B-cells. researchgate.netnih.gov Therefore, its structural analysis involves understanding both the antigen-binding fragment (Fab) interaction with CD19 and the structural implications of the modifications in its crystallizable fragment (Fc) region.

X-ray Crystallography is a powerful technique for obtaining atomic-level detail of molecules that can be crystallized. researchgate.netglpbio.com The process involves growing a well-ordered crystal of the molecule and then diffracting an X-ray beam off the crystal. glpbio.com The resulting diffraction pattern is used to calculate an electron density map, from which the atomic structure can be modeled. glpbio.com For antibodies, this technique can be applied to the entire molecule, to its Fab fragments, or to a complex of the Fab fragment with its target antigen. nih.gov

A key insight into the binding mechanism of anti-CD19 antibodies comes from the crystal structure of the Fab fragment of another antibody, B43, in complex with the extracellular domain of its target, CD19. nih.gov This study revealed an unexpected and unique molecular topology for CD19, which consists of an elongated β-sandwich formed by two immunoglobulin folds that swap their C-terminal halves. nih.gov This structural information is critical for understanding how antibodies like Tafasitamab recognize their epitope on the CD19 molecule.

Table 1: Crystallographic Data for Anti-CD19 Antibody B43 Fab in Complex with CD19

Parameter Value Reference
PDB ID 6AL4
Method X-RAY DIFFRACTION nih.gov
Resolution 2.30 Å rcsb.org
R-Value Work 0.226 rcsb.org
R-Value Free 0.272 rcsb.org

Cryo-Electron Microscopy (Cryo-EM) has emerged as a revolutionary technique for determining the structure of large and flexible macromolecules and complexes that are difficult to crystallize. drugbank.comaacrjournals.org In cryo-EM, a solution of the molecule is rapidly frozen in a thin layer of vitreous ice and then imaged with an electron microscope. aacrjournals.org Thousands of two-dimensional images of individual particles are then computationally combined to reconstruct a three-dimensional structure. aacrjournals.org

The application of cryo-EM has provided significant insights into the structure of the B-cell receptor and its co-receptors, which are the targets of antibodies like Tafasitamab. nih.gov A notable example is the cryo-EM structure of the CD19-CD81 complex bound to the Fab of the anti-CD19 monoclonal antibody, coltuximab. nih.gov This structure provides a detailed view of how an anti-CD19 antibody interacts with its target in the context of a larger membrane-protein complex. nih.gov

Table 2: Cryo-EM Data for the CD19-CD81-coltuximab Fab Complex

Parameter Value Reference
PDB ID Not explicitly stated in search results
Method Cryo-Electron Microscopy nih.gov

Furthermore, the solid-state structure of Tafasitamab is defined by its engineered Fc region. Tafasitamab contains two amino acid substitutions (S239D and I332E) in the Fc domain. nih.gov These modifications are designed to enhance the antibody's binding affinity to Fcγ receptors on immune effector cells, thereby increasing its ability to mediate antibody-dependent cellular cytotoxicity (ADCC) and antibody-dependent cellular phagocytosis (ADCP). researchgate.netnih.gov Structural modeling and analysis of Fc-engineered antibodies indicate that these substitutions alter the conformation of the Fc region, leading to improved interaction with Fcγ receptors. researchgate.netnih.gov While a specific crystal structure of the Tafasitamab Fc region is not available, the principles of its enhanced function are based on extensive structural studies of Fc-FcγR interactions. nih.gov

Regulatory Science Perspectives and Academic Applications for Compound Unii 19moj78e62

Adherence to Good Laboratory Practice (GLP) Principles in Pre-clinical Research

Good Laboratory Practice (GLP) embodies a set of principles that provides a framework for the conduct of non-clinical health and environmental safety studies. Adherence to GLP is critical for ensuring the quality, integrity, and reliability of data submitted to regulatory authorities. For a compound like Remdesivir, which underwent rapid development, the application of GLP principles in pre-clinical research was fundamental to its progression into clinical trials.

Pre-clinical evaluation of Remdesivir's efficacy against various coronaviruses was conducted in both rodent and non-human primate models. nih.gov While rodent models have limitations due to high levels of serum esterases that rapidly degrade the prodrug, they provided initial data on lung pathology and viral titers. nih.gov Key non-clinical in vivo studies supporting the use of Remdesivir were performed with a formulation representative of the clinical product, a crucial aspect of GLP-compliant research. europa.eu For instance, studies in rhesus macaques evaluated the prophylactic and therapeutic efficacy of Remdesivir against MERS-CoV, demonstrating significant reductions in clinical signs and viral loads compared to control animals. nih.gov

Although some early exploratory or academic studies may not be conducted in full compliance with GLP, pivotal non-clinical safety and toxicology studies submitted for regulatory review must follow these stringent guidelines. One study noted as a "non-GLP safety/tolerability study" was conducted under "GLP-like conditions," indicating an awareness and application of these quality principles even in studies not formally designated as GLP. jelsciences.com The FDA's guidance for industry on antiviral product development emphasizes the importance of nonclinical virology data, which forms the basis for clinical investigation and relies on the quality standards upheld by GLP. fda.gov The meticulous documentation, standardized procedures, and quality assurance mandated by GLP ensure that pre-clinical findings, such as those demonstrating Remdesivir's potent antiviral activity against SARS-CoV-2 in human lung cell cultures, are reliable and can be confidently used to inform clinical trial design. drugtargetreview.com

Data Integrity and Reproducibility in Scientific Reporting on Compound [Remdesivir]

Data integrity, defined as the completeness, consistency, and accuracy of data throughout its lifecycle, is paramount in scientific research. transceleratebiopharmainc.com For Remdesivir, the intense global focus necessitated robust and reproducible data to support its emergency use authorization and subsequent approvals.

The principles of data integrity require that data be attributable, legible, contemporaneously recorded, original (or a true copy), and accurate (ALCOA). These standards are crucial from early pre-clinical work to large-scale clinical trials. In the context of Remdesivir, pre-clinical studies demonstrated its broad-spectrum activity against coronaviruses, including SARS-CoV-2. nih.govacs.org The reproducibility of these findings across different laboratories and models was a key factor in its rapid clinical evaluation. For example, in vitro studies from both the Wuhan Institute of Virology and other collaborators showed Remdesivir's potent activity against SARS-CoV-2, with EC50 values in the nanomolar range. europa.euflr-journal.org

In clinical research, data integrity underpins the reliability of trial outcomes. The pivotal NIAID-ACTT-1 study, a randomized, double-blind, placebo-controlled trial, was foundational in demonstrating Remdesivir's efficacy. europa.eu The study's design and conduct aimed to ensure high-quality, reliable data, which showed that Remdesivir was superior to placebo in shortening the time to recovery in hospitalized patients with COVID-19. europa.eu However, the scientific community's commitment to reproducibility and data integrity also means scrutinizing results. While the NIAID-ACTT-1 trial showed a benefit, another large-scale trial did not find a statistically significant association between Remdesivir and clinical benefits, highlighting the complexities of clinical research and the importance of multiple, well-conducted studies. scielo.br

The broader scientific landscape during the pandemic underscored the challenges and importance of data integrity. Issues such as the "Surgisphere" controversy, involving fabricated data for other potential COVID-19 treatments, reinforced the need for vigilance and adherence to rigorous data standards. retractionwatch.com Regulatory bodies like the FDA provide specific guidance on data integrity for clinical and nonclinical studies, which serves as a benchmark for sponsors. fda.gov Ensuring the integrity and reproducibility of research data remains a critical focus for the scientific community to maintain public trust and the reliability of scientific evidence. nih.gov

Academic Analysis of Patent Landscape and Intellectual Property Considerations for Compound [Remdesivir]

The patent landscape for Remdesivir (also known as GS-5734) is complex and has been the subject of significant academic and public discussion. The intellectual property (IP) surrounding this compound is primarily controlled by its inventor, Gilead Sciences, Inc. flr-journal.orgcambridge.org

Pharmaceutical patents are generally categorized into primary patents, which cover the core compound, and secondary patents, which can cover new formulations, manufacturing processes, or new uses (method-of-use patents). flr-journal.orgcscanada.net Gilead's patent portfolio for Remdesivir includes the fundamental compound patent, which is the most critical piece of IP. flr-journal.orgcscanada.net The generic structure of what would become Remdesivir was first disclosed in patent literature around 2009. nih.gov Subsequent patents specifically claimed Remdesivir and its use against various viral infections. nih.gov An analysis identified 184 patent families related to Remdesivir in the Cortellis database. tandfonline.com

The IP situation gained significant attention during the COVID-19 pandemic. In early 2020, the Wuhan Institute of Virology in China applied for a method-of-use patent for Remdesivir in the treatment of the novel coronavirus. flr-journal.orgcscanada.net This application sparked debate, as Gilead already held the primary compound patent in China. flr-journal.org Academic analysis suggested that the new application, while potentially having utility and novelty, might lack the "innovativeness" or non-obviousness required for a patent grant, especially since Remdesivir's broad anti-coronavirus activity was already documented. flr-journal.org

The table below summarizes some of the key patent applications and types related to Remdesivir, illustrating the layers of intellectual property involved.

Patent Identifier/TypeAssignee/ApplicantDescription
Compound Patents Gilead SciencesCovers the core chemical structure of Remdesivir and its salts. These are the primary patents. flr-journal.orgnih.gov
Method-of-Use Patent (CN108348526A) Gilead SciencesApplication for the treatment of arenavirus and coronavirus infections, published in 2018. flr-journal.org
Method-of-Use Application Wuhan Institute of VirologyApplication for a new use of Remdesivir for treating COVID-19, filed in 2020. flr-journal.orgcscanada.net
Combination Patent (WO2022029275) Nuvamid SADiscloses a combination of Remdesivir and nicotinamide (B372718) mononucleotide derivatives. wipo.int
Formulation Patent (WO2021202907A2) The Regents of the University of MichiganCovers novel formulations of Remdesivir, including nanoparticle and liposomal compositions. google.com

The extensive patenting around a single compound highlights a common strategy in the pharmaceutical industry to build a robust IP portfolio. This "patent thicket" can extend market exclusivity well beyond the life of the original compound patent. The substantial public and academic funding that contributed to Remdesivir's development, particularly research supported by the U.S. National Institutes of Health (NIH), has led to academic arguments that such contributions should be reflected in the drug's pricing and accessibility. cambridge.orggao.gov These discussions bring to the forefront the tension between the patent system's goal of incentivizing innovation and the public health need for access to essential medicines.

Future Directions and Emerging Research Avenues for Compound Unii 19moj78e62

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) in Research on Compound UNII-19MOJ78E62

The application of "omics" technologies is pivotal in modern drug discovery and development, offering a holistic view of the interactions between a chemical entity and a biological system. medrxiv.orgasm.org For a compound like this compound, these approaches can elucidate its mechanism of action, potential off-target effects, and biomarkers of exposure or response.

Genomics: Research on Clofazimine (B1669197) has identified genomic variants in Mycobacterium tuberculosis that confer resistance, primarily through mutations in the Rv0678 gene, which regulates an efflux pump. biorxiv.orgnih.govasm.orgresearchgate.netd-nb.info Future genomic studies on this compound could investigate whether it exerts selective pressure on microbial genomes, leading to the emergence of resistance. Whole-genome sequencing of microbes exposed to the compound could identify genetic signatures of adaptation or resistance, providing insights into its potential antimicrobial activity and mechanisms of bacterial defense.

Proteomics: Proteomic analyses have been instrumental in understanding the anti-inflammatory effects of Clofazimine, revealing its impact on signaling pathways such as TLR4/NF-κB/HIF-1α. nih.govnih.gov A similar proteomics-guided approach for this compound could identify its protein targets and downstream cellular pathways. Techniques like mass spectrometry-based shotgun proteomics could be employed on cells or tissues treated with the compound to create a comprehensive profile of protein expression changes. nih.govnih.gov This could reveal whether this compound shares the anti-inflammatory properties of Clofazimine or possesses unique activities. Furthermore, single-cell proteomics could offer a granular view of how different cell populations within a complex tissue respond to the compound. frontiersin.org

Metabolomics: Metabolomics studies on Clofazimine have demonstrated its ability to alter host energy metabolism, impacting pathways like lipid, nucleotide, and amino acid metabolism. nih.govresearchgate.net Nuclear magnetic resonance (NMR) and mass spectrometry-based metabolomics could be powerful tools to investigate the metabolic footprint of this compound. researchgate.netunl.edu By analyzing changes in the metabolome of biological samples (e.g., cells, plasma, or urine) after exposure to the compound, researchers can understand its impact on metabolic pathways and identify potential biomarkers of its biological activity. unl.edunih.gov

Omics TechnologyPotential Application for this compound ResearchKey Research QuestionsRelevant Techniques
GenomicsIdentifying mechanisms of microbial resistance or adaptation.Does this compound induce specific gene mutations? Does it share resistance pathways with Clofazimine?Whole-Genome Sequencing (WGS), Transcriptomics (RNA-seq). biorxiv.orgbiorxiv.org
ProteomicsElucidating protein targets and affected cellular pathways.What proteins does this compound interact with? Does it have anti-inflammatory or other biological activities?LC-MS/MS-based Shotgun Proteomics, Single-Cell Proteomics (e.g., CyTOF). nih.govfrontiersin.org
MetabolomicsCharacterizing the metabolic response to compound exposure.How does this compound alter host or microbial metabolism? Are there specific biomarkers of exposure?Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS). nih.govunl.edu

Development of Novel In Vitro and Ex Vivo Experimental Models for this compound Research

To effectively study the biological effects of this compound, robust and physiologically relevant experimental models are essential. The development of advanced in vitro (in a controlled laboratory environment) and ex vivo (using tissue from a living organism) models can bridge the gap between simple cell cultures and complex in vivo studies. nih.govasm.org

In Vitro Models: The anti-mycobacterial activity of Clofazimine has been evaluated using various in vitro models, including macrophage infection models where the bacteria reside and are treated within their host cells. nih.govfrontiersin.org Similar models could be employed to assess the antimicrobial efficacy of this compound against a range of pathogenic microbes. Furthermore, the development of three-dimensional (3D) cell culture models, such as spheroids or organoids, can offer a more accurate representation of tissue architecture and cellular interactions than traditional 2D cultures. mdpi.com For instance, a 3D granuloma model of human tuberculosis has been used to study the efficacy of anti-tuberculosis drugs, including Clofazimine, and could be adapted for this compound. mdpi.com

Ex Vivo Models: Ex vivo models, which utilize fresh human or animal tissues, provide a high degree of physiological relevance. nih.govasm.org Human macrophage models have been used to study the activity of drug combinations against Mycobacterium avium complex, demonstrating the utility of this approach for screening antimicrobial agents. nih.gov An ex vivo model using human peripheral blood mononuclear cells to form granulomas has also been developed to test the efficacy of compounds against M. tuberculosis. mdpi.com Such models could be invaluable for investigating the activity of this compound in a setting that closely mimics the human host environment.

Model TypeSpecific ExampleApplication for this compound ResearchPotential Insights
In VitroMacrophage Infection Model nih.govAssessing intracellular antimicrobial activity.Efficacy against intracellular pathogens.
In Vitro3D Bioelectrospray Granuloma Model mdpi.comEvaluating efficacy in a complex, tissue-like structure.Activity within a simulated disease microenvironment.
Ex VivoHuman Macrophage Model nih.govTesting activity in primary human cells.More physiologically relevant efficacy data.
In VitroClonogenic Survival Assays biorxiv.orgScreening for toxicity against various cell lines.Understanding potential cytotoxic effects.

Application of Artificial Intelligence and Machine Learning in this compound Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are transforming the landscape of drug discovery and development by enabling the analysis of vast datasets to predict compound properties and activities. mednexus.orgmdpi.com These computational approaches can be leveraged to accelerate the investigation of this compound and to guide the design of novel, optimized analogs.

Predictive Modeling: AI algorithms can be trained on existing chemical and biological data to predict the properties of new molecules. preprints.orgmednexus.org For this compound, AI models could be used to predict its absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, as well as its potential for off-target effects. preprints.org Quantitative Structure-Activity Relationship (QSAR) models, which correlate chemical structure with biological activity, can be developed to predict the potency of this compound and its derivatives against various targets. mdpi.com

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. mdpi.com If this compound is found to have a desirable biological activity but suboptimal pharmacological properties, these AI tools could be used to design novel analogs with improved potency, selectivity, and ADMET profiles. This approach accelerates the hit-to-lead optimization process, reducing the time and cost of developing new drug candidates. preprints.org

AI/ML ApplicationDescriptionRelevance to this compound Research
Predictive Modeling (ADMET/QSAR)Using algorithms to forecast the pharmacokinetic and pharmacodynamic properties of a compound based on its structure. preprints.orgmdpi.comTo virtually screen this compound for potential liabilities and to guide the design of safer, more effective analogs.
Drug Synergy PredictionEmploying AI tools to identify combinations of drugs that have a greater effect than the sum of their individual effects. umich.eduTo discover potential combination therapies involving this compound for various diseases.
De Novo Drug DesignUtilizing generative models to create novel chemical structures with optimized properties. mdpi.comTo design new compounds based on the scaffold of this compound with improved therapeutic potential.

Q & A

Q. How can researchers confirm the identity and purity of Unii-19moj78E62 in experimental settings?

To confirm identity, combine spectroscopic methods (e.g., NMR, IR) with chromatographic techniques (HPLC, GC-MS) and cross-reference data with established literature. For purity, use quantitative analysis (e.g., elemental analysis, mass spectrometry) and validate results against standardized protocols. New compounds require full characterization, including crystallographic data if applicable, while known compounds must cite prior verification methods .

Q. What methodologies ensure reproducible synthesis of this compound?

Document synthesis protocols exhaustively, specifying reaction conditions (temperature, solvents, catalysts), purification steps, and yields. Use supplementary materials for detailed procedures beyond five compounds in the main manuscript. Include batch-specific data (e.g., reagent purity, equipment calibration) and validate reproducibility through independent replication trials .

Q. What are the best practices for assessing this compound’s stability under varying experimental conditions?

Conduct accelerated stability studies under stress conditions (e.g., pH extremes, thermal degradation) using techniques like DSC (differential scanning calorimetry) and TGA (thermogravimetric analysis). Monitor degradation products via LC-MS and correlate findings with computational stability predictions. Report deviations and mitigation strategies explicitly .

Advanced Research Questions

Q. How should researchers resolve contradictions in published data on this compound’s biochemical activity?

Adopt a systematic approach:

  • Meta-analysis : Aggregate datasets from peer-reviewed studies, noting experimental variables (e.g., assay type, concentration ranges).
  • Expert consultation : Engage interdisciplinary reviewers to identify confounding factors (e.g., impurity interference, buffer compatibility) .
  • Replication : Re-run conflicting experiments under standardized conditions, controlling for variables like temperature and solvent polarity .

Q. What frameworks optimize experimental design for studying this compound’s mechanism of action?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to define objectives. Use PICO (Population, Intervention, Comparison, Outcome) for hypothesis-driven studies. For complex systems, integrate factorial designs to test multiple variables simultaneously, ensuring statistical power analysis precedes execution .

Q. How can interdisciplinary approaches enhance understanding of this compound’s pharmacological properties?

Combine computational modeling (molecular docking, QSAR) with in vitro assays (enzyme inhibition, cytotoxicity) and in vivo pharmacokinetics. Validate predictions via iterative feedback loops, adjusting parameters like binding affinity or metabolic stability. Cross-disciplinary collaboration with bioinformaticians or material scientists can uncover non-obvious interactions .

Q. What strategies improve literature review efficiency for this compound-related research?

  • Database selection : Prioritize PubMed, SciFinder, and EMBASE, applying Boolean operators (e.g., "this compound AND pharmacokinetics NOT industrial").
  • Grey literature : Include preprints (arXiv, bioRxiv) and patent databases for emerging applications.
  • Citation chaining : Use tools like Connected Papers to map seminal studies and identify knowledge gaps .

Q. How should researchers address ethical and legal challenges in sharing this compound data?

Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) when publishing datasets. For collaborative studies, draft material transfer agreements (MTAs) specifying data usage rights and confidentiality clauses. Consult institutional ethics boards before using proprietary databases or human-derived samples .

Methodological Notes

  • Data Presentation : Use tables to compare spectroscopic peaks or bioactivity IC50 values, avoiding redundancy with figures .
  • Contradiction Analysis : Apply dialectical frameworks (e.g., identifying principal vs. secondary contradictions in data variability) to prioritize unresolved questions .
  • Ethical Compliance : Disclose funding sources and conflicts of interest in acknowledgments, following ICMJE standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.